molecular formula C12H9N3O2S B2382927 3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443278-81-6

3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2382927
CAS No.: 1443278-81-6
M. Wt: 259.28
InChI Key: FWBWRXGLFWHTQO-UHFFFAOYSA-N
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Description

3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of targeted anticancer agents. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is recognized as a notable framework for designing potent protein kinase inhibitors (PKIs). Kinases are key regulators in cellular signalling and are frequently disrupted in cancers, making them important therapeutic targets . The core structure is amenable to synthetic diversification, allowing researchers to explore structure-activity relationships (SAR). The incorporation of the thiophene ring is a common bioisosteric strategy in drug design, often used to optimize properties like potency and metabolic stability . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising inhibitory activity against a range of critical kinases, including CK2, EGFR, B-Raf, and CDKs, which are implicated in various cancers such as non-small cell lung cancer (NSCLC) and melanoma . These compounds often act as ATP-competitive inhibitors, disrupting the aberrant signalling that drives tumor proliferation and survival . Applications & Research Value: This compound is intended for use as a key synthetic intermediate or a core scaffold in drug discovery programs. It can be utilized to generate novel derivatives for in vitro enzymatic assays and antiproliferative studies against human cancer cell lines. Its structural features make it a valuable candidate for investigating new dual kinase inhibitors, a strategy that can help overcome drug resistance in cancer therapy . Note: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methyl-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-6-13-15-9(12(16)17)5-8(14-11(7)15)10-3-2-4-18-10/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBWRXGLFWHTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Principles

General Approaches to Pyrazolo[1,5-a]pyrimidine Scaffold

The fundamental approach to synthesizing the pyrazolo[1,5-a]pyrimidine core structure involves cyclocondensation reactions between NH-3-aminopyrazoles (acting as 1,3-bisnucleophilic systems) and appropriate 1,3-biselectrophilic compounds. This versatile reaction pathway allows for structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring system, offering flexibility in designing the target compound with specific substituents. The general reaction scheme involves:

  • Formation of the aminopyrazole precursor
  • Reaction with a suitable 1,3-biselectrophile
  • Cyclization to form the pyrimidine ring
  • Subsequent functionalization to introduce the required substituents

Key Precursors and Intermediates

The synthesis of 3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid requires careful selection of starting materials to ensure proper positioning of the methyl, thiophene, and carboxylic acid groups. The primary precursors typically include:

  • 5-amino-3-methylpyrazole (for the pyrazole component with the 3-methyl group)
  • A thiophene-containing 1,3-biselectrophile (to introduce the thiophene at position 5)
  • A carboxylic acid-containing reagent or a precursor that can be oxidized to a carboxylic acid

Principal Preparation Methods

Cyclocondensation Route

The most direct and widely employed method for preparing this compound involves the cyclocondensation of 5-amino-3-methylpyrazole with an appropriate 1,3-biselectrophilic compound containing the thiophene moiety. This approach can be broken down into several key steps:

Preparation of 5-Amino-3-methylpyrazole

The synthesis begins with the preparation of 5-amino-3-methylpyrazole, which typically involves the condensation of hydrazine with a suitable β-ketoester containing a methyl group. The reaction proceeds through the following steps:

  • Reaction of a benzyl alcohol derivative with ethyl bromoacetate in the presence of sodium hydride
  • Formation of a β-ketoester derivative by reaction with acetonitrile under basic conditions
  • Condensation with hydrazine to give the corresponding aminopyrazole derivative
Preparation of Thiophene-containing Electrophile

A thiophene-containing 1,3-biselectrophile, such as a derivative of 3-(thiophen-2-yl)-3-oxopropanoic acid, is prepared through the reaction of thiophen-2-carbonyl chloride with an appropriate malonic acid derivative. This electrophile provides both the thiophene substituent and the functionality required for the subsequent formation of the pyrimidine ring.

Cyclocondensation Reaction

The cyclocondensation reaction between 5-amino-3-methylpyrazole and the thiophene-containing 1,3-biselectrophile forms the pyrazolo[1,5-a]pyrimidine core with the thiophene at position 5 and the methyl group at position 3. The reaction typically proceeds in the presence of a base, such as sodium ethoxide, in ethanol at reflux temperature.

Multi-step Synthesis via Dihydroxypyrazolopyrimidine

An alternative approach involves the formation of a dihydroxy-substituted pyrazolo[1,5-a]pyrimidine intermediate, followed by selective functionalization to introduce the thiophene and carboxylic acid groups.

Formation of Dihydroxy Intermediate

This pathway begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base (sodium ethanolate) to obtain a dihydroxy-heterocycle. The reaction typically proceeds as follows:

  • 5-Amino-3-methylpyrazole reacts with diethyl malonate
  • Formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with approximately 89% yield
Chlorination and Selective Substitution

The dihydroxy intermediate is then subjected to chlorination using phosphorus oxychloride to give a dichloro derivative:

  • Conversion of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with approximately 61% yield
  • Selective substitution of the chlorine at position 7 with a carboxylic acid or ester group
  • Introduction of the thiophene group at position 5 through cross-coupling reactions

Pericyclic Reaction Approach

A more sophisticated approach involves pericyclic reactions without using an aminopyrazole as the starting material.

[4+2] Cycloaddition Strategy

This method employs a [4+2] cycloaddition reaction of appropriate N-propargylic sulfonylhydrazones with sulfonyl azides in the presence of catalytic copper (I) chloride:

  • Formation of a triazole intermediate
  • Decomposition to form a reactive intermediate
  • Intramolecular Diels-Alder reaction forming both rings of the dihydro derivative
  • Base-mediated elimination to give the desired pyrazolo[1,5-a]pyrimidine core
Functionalization of the Core Structure

After establishing the pyrazolo[1,5-a]pyrimidine core, subsequent steps involve:

  • Introduction of the thiophene group at position 5 via cross-coupling reactions
  • Installation of the carboxylic acid at position 7
  • Ensuring the methyl group is present at position 3

Optimization and Modification Strategies

Catalyst and Reaction Condition Optimization

The preparation of this compound can be significantly improved by optimizing reaction conditions. Table 1 summarizes key reaction parameters that influence yield and purity:

Table 1: Optimization Parameters for the Cyclocondensation Reaction

Parameter Optimal Condition Effect on Yield Notes
Solvent Ethanol High Provides good solubility of reagents and facilitates cyclization
Base Sodium ethoxide High More effective than other bases for the cyclocondensation
Temperature Reflux (78-80°C) Moderate to High Lower temperatures result in incomplete reaction
Reaction Time 12-24 hours High Extended times may lead to degradation
Catalyst None required - Base-catalyzed process is sufficient
Atmosphere Inert (N₂ or Ar) Moderate Prevents oxidation of intermediates

Carboxylic Acid Installation at Position 7

The carboxylic acid functionality at position 7 can be introduced through several routes:

Direct Incorporation

Using a 1,3-biselectrophile with a protected carboxylic acid function that remains at position 7 after cyclocondensation.

Oxidation of Methyl or Aldehyde Groups

A methyl or aldehyde group at position 7 can be oxidized to the carboxylic acid:

  • Treatment of a 7-methylpyrazolo[1,5-a]pyrimidine with hexamethylenetetramine (HMTA) to form an aldehyde
  • Oxidation of the aldehyde with potassium permanganate in basic conditions to yield the carboxylic acid

Table 2: Oxidation Methods for Converting 7-Methyl/Aldehyde to Carboxylic Acid

Starting Group Oxidizing Agent Conditions Approximate Yield Reference
7-Methyl HMTA followed by KMnO₄ Water/acetone/NaOH 70-85%
7-Aldehyde KMnO₄ Water/acetone/NaOH 85-95%
7-Ester Hydrolysis (NaOH) Aqueous ethanol, reflux >90%

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Recent advancements in the preparation of pyrazolo[1,5-a]pyrimidine derivatives include microwave-assisted synthesis, which offers several advantages:

  • Significantly reduced reaction times (from hours to minutes)
  • Improved yields and purity
  • More environmentally friendly conditions
  • Enhanced selectivity in some cases

The cyclocondensation of 5-amino-3-methylpyrazole with 1,3-biselectrophiles under microwave irradiation has been reported to give pyrazolo[1,5-a]pyrimidine derivatives in excellent yields within 5-15 minutes, compared to 12-24 hours using conventional heating.

Multi-component Reactions

Multi-component reactions (MCRs) provide an efficient approach to synthesizing highly substituted pyrazolo[1,5-a]pyrimidines in a single step:

  • Reaction resembling a Mannich reaction followed by oxidation
  • Blocking of positions susceptible to side reactions
  • Oxidation with DDQ without intermediate purification
  • Production of the unsaturated product in moderate to good yields

Click Chemistry Approach

A novel approach utilizing click chemistry has been developed for synthesizing triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
  • Reaction of 7-O-propargylated pyrazolo[1,5-a]pyrimidines with azides
  • Formation of triazole linkages with high regioselectivity
  • Yields up to 98% within shortened reaction times under microwave irradiation

Specific Route to this compound

Based on the available literature, the most efficient route to synthesize this compound involves the following optimized procedure:

Step 1: Preparation of 5-Amino-3-methylpyrazole

  • React ethyl acetoacetate with ethyl formate in the presence of sodium ethoxide to form ethyl 2-(hydroxymethylene)acetoacetate
  • Treat with hydrazine hydrate in ethanol at room temperature
  • Isolate 5-amino-3-methylpyrazole (yield: approximately 85-90%)

Step 2: Preparation of Thiophene-containing 1,3-Biselectrophile

  • React thiophen-2-carbonyl chloride with ethyl acetate and sodium ethoxide
  • Form ethyl 3-oxo-3-(thiophen-2-yl)propanoate
  • Optional decarboxylation to give 1-(thiophen-2-yl)propane-1,2-dione if required for alternative routes

Step 3: Cyclocondensation Reaction

  • React 5-amino-3-methylpyrazole with the thiophene-containing 1,3-biselectrophile in ethanol
  • Add sodium ethoxide as base
  • Reflux for 12-16 hours under nitrogen atmosphere
  • Form 3-methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-ester

Step 4: Hydrolysis to Carboxylic Acid

  • Treat the ester with aqueous sodium hydroxide in ethanol
  • Reflux for 2-3 hours
  • Acidify with dilute HCl to pH 2-3
  • Isolate this compound by filtration and recrystallization (yield: approximately 85-90%)

Table 3: Overall Synthesis Parameters for this compound

Step Major Reagents Conditions Duration Approximate Yield Purification Method
1 Ethyl acetoacetate, Hydrazine RT to 50°C, Ethanol 2-3 hours 85-90% Recrystallization
2 Thiophen-2-carbonyl chloride, Ethyl acetate 0°C to RT, THF 4-6 hours 70-80% Column chromatography
3 Aminopyrazole, Thiophene biselectrophile Reflux, Ethanol 12-16 hours 65-75% Recrystallization
4 Ester intermediate, NaOH Reflux, Ethanol/Water 2-3 hours 85-90% Acid-base extraction, Recrystallization
Overall - - 20-28 hours 30-45% -

Characterization and Purity Assessment

Analytical Techniques for Structure Confirmation

The successful synthesis of this compound should be confirmed using various analytical techniques:

  • ¹H NMR spectroscopy: Characteristic signals include methyl protons (δ ~2.65 ppm), aromatic protons of thiophene ring (δ 7.85-7.45 ppm), and pyrimidine H-2 (δ ~8.72 ppm)
  • ¹³C NMR spectroscopy: Shows signals for carboxylic carbon (δ ~167 ppm), methyl carbon (δ ~14 ppm), and aromatic carbons
  • IR spectroscopy: Characteristic bands for carboxylic acid (C=O stretch at ~1695 cm⁻¹), C=N (at ~1580 cm⁻¹), and C-S (at ~710 cm⁻¹)
  • Mass spectrometry: Molecular ion peak at m/z 259.29 corresponding to C₁₂H₉N₃O₂S
  • Elemental analysis: Should match calculated values for C₁₂H₉N₃O₂S

Purity Assessment

The purity of the synthesized compound can be evaluated using:

  • HPLC analysis: Should show >95% purity using appropriate methods
  • Thin Layer Chromatography (TLC): Single spot with appropriate solvent systems
  • Melting point determination: Sharp melting point indicating high purity

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine, and formylation using formic acid and acetic anhydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups at specific positions, while halogenation can add halogen atoms to the aromatic ring. These modifications can significantly alter the chemical and physical properties of the compound, making it suitable for various applications.

Scientific Research Applications

Antitumor Activity

The compound has shown promise as an antitumor agent due to its ability to modulate enzyme activity and influence biochemical pathways. Studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF7, MDA-MB231), melanoma (SKMEL-28), ovarian cancer (SKOV-3), and lung cancer (A549) .

Case Study:
A recent study evaluated the compound's cytotoxic effects on a panel of eight tumor cell lines using the MTT assay. The results indicated that 3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exhibited significant antiproliferative activity, leading to cell death in certain cancer types .

Enzyme Inhibition

The compound acts as a potential enzyme inhibitor , which may be beneficial in therapeutic contexts. Its interactions with biological targets suggest that it could inhibit specific enzymes involved in disease progression . Further research is needed to elucidate the precise mechanisms of action and identify specific molecular targets.

Photophysical Properties

Due to its unique structural features, this compound exhibits notable photophysical properties , making it suitable for applications in organic electronics and photonic devices. The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for use in solar cells and light-emitting diodes (LEDs) .

Synthetic Routes and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Various synthetic routes have been explored to optimize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical reactions within cells . Its ability to bind to specific receptors or proteins can influence cellular signaling pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with key analogues:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Reference
Target: 3-Me, 5-(thiophen-2-yl), 7-COOH C₁₂H₉N₃O₂S 275.28 Thiophene (electron-rich) Potential solubility advantages -
5-(4-Fluorophenyl)-3-Me, 7-COOH C₁₄H₁₀FN₃O₂ 287.27 4-Fluorophenyl (electron-withdrawing) Enhanced metabolic stability
3-Chloro-5-cyclopropyl, 7-COOH C₁₀H₈ClN₃O₂ 237.65 Cyclopropyl (steric bulk) Unreported
3-Iodo-5-Me, 7-COOH C₈H₆IN₃O₂ 363.06 Iodo (synthetic versatility) Radiolabeling or cross-coupling
3-Cl, 5-(thiophen-2-yl), 7-CF₃, 2-carboxamide C₁₉H₁₈ClF₃N₄OS 442.89 Trifluoromethyl, carboxamide Enhanced lipophilicity
Key Observations:
  • Thiophene vs.
  • Carboxylic Acid vs. Carboxamide : The 7-carboxylic acid group improves aqueous solubility relative to carboxamide derivatives (e.g., ’s compound), which may enhance bioavailability .
  • Halogenation Effects : Chlorine or iodine substituents (e.g., 3-iodo in ) enable further functionalization via cross-coupling reactions, broadening synthetic utility .

Biological Activity

3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry and material science. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a fused ring structure that combines pyrazole and pyrimidine rings with a thiophene moiety. Its molecular formula is C12H9N3O2SC_{12}H_{9}N_{3}O_{2}S with a molecular weight of approximately 259.29 g/mol . The presence of the carboxylic acid group at position 7 enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a critical role in clathrin-mediated endocytosis. This inhibition can modulate cellular processes related to synaptic vesicle recycling and receptor-mediated endocytosis .
  • Anti-inflammatory Activity : Similar compounds within the pyrazolo[1,5-a]pyrimidine class have exhibited significant anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and AP-1. This suggests that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits AAK1, affecting endocytosis processes
Anti-inflammatory Potential to inhibit NF-κB/AP-1 pathways
Anticancer Exhibits cytotoxic effects on various tumor cell lines
Material Science Used in developing fluorescent probes and OLEDs due to photophysical properties

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance:

  • Substituents at Position 5 : The presence of thiophene enhances anti-inflammatory and anticancer activities compared to unsubstituted derivatives.
  • Carboxylic Acid Group at Position 7 : This functional group is crucial for solubility and interaction with biological macromolecules, enhancing the compound's overall bioactivity.

Case Studies

Research has demonstrated the compound's effectiveness against specific cancer cell lines. For example, in vitro studies showed that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anti-proliferative activity against B-cell lymphoma cell lines, indicating the potential for therapeutic applications in oncology .

Q & A

Q. What are the recommended synthetic routes for 3-methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-ketoesters or enaminones under reflux conditions .
  • Step 2: Introduction of the thiophene moiety via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids under inert atmospheres .
  • Step 3: Hydrolysis of ester groups to yield the carboxylic acid functionality using aqueous NaOH or LiOH .
    Key Optimization: Reaction temperature (80–110°C), solvent choice (1,4-dioxane or DMF), and catalyst loading (5–10 mol%) significantly impact yield .

Q. How is the compound characterized to confirm its molecular structure?

  • X-ray Crystallography: Resolves atomic positions and confirms regiochemistry (e.g., thiophene substitution at position 5) .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyrimidine protons), δ 7.1–7.3 ppm (thiophene protons), and δ 2.5 ppm (methyl group) .
    • ¹³C NMR: Carboxylic acid carbonyl at ~170 ppm .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₀N₃O₂S: 272.0492) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility: Poor in aqueous buffers; soluble in DMSO (≥50 mM) and DMF. Add co-solvents (e.g., 10% PEG-400) for in vitro assays .
  • Stability: Degrades in protic solvents (e.g., MeOH/H₂O) at elevated temperatures (>40°C); store desiccated at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Substituent Modifications:
    • Replace the thiophene with furan or phenyl groups to alter hydrophobicity and target binding .
    • Introduce electron-withdrawing groups (e.g., CF₃ at position 7) to enhance enzyme inhibition .
  • Pharmacophore Mapping: Computational docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
    Example SAR Table:
DerivativeSubstituent (Position 5)IC₅₀ (μM) vs Kinase X
A Thiophene0.45
B Phenyl1.20
C Furan0.85
Data adapted from analogous pyrazolo[1,5-a]pyrimidines

Q. How can contradictory data in biological assays be resolved?

  • Case Example: Discrepancies in IC₅₀ values (e.g., 0.5 μM vs 5.0 μM) may arise from:
    • Solvent Artifacts: Residual DMSO (>1%) can denature proteins; use ≤0.1% DMSO in controls .
    • Target Conformational Dynamics: Perform molecular dynamics simulations (AMBER) to assess binding pocket flexibility .
    • Batch Purity: Validate compound purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction:
    • LogP: Calculated (ChemAxon) ~2.8, indicating moderate blood-brain barrier permeability .
    • CYP450 Inhibition: Use SwissADME to identify risks (e.g., CYP3A4 inhibition) .
  • Metabolite Identification: LC-MS/MS detects primary oxidation products (e.g., sulfoxide formation on thiophene) .

Q. How can regioselective functionalization at position 7 be achieved?

  • Direct Functionalization: Employ Ullmann coupling with aryl iodides and CuI/L-proline catalyst to introduce aryl groups .
  • Protection/Deprotection: Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, then deprotect with NaOH .

Q. Methodological Notes

  • Synthetic Reproducibility: Monitor reactions via TLC (silica gel, UV detection) and optimize inert atmosphere (N₂/Ar) to prevent oxidation .
  • Data Validation: Cross-validate crystallographic data (CCDC deposition) with DFT-optimized geometries (Gaussian 16) .

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